molecular formula C18H23NO5 B2954733 2-(3,4-dimethoxyphenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide CAS No. 1795413-54-5

2-(3,4-dimethoxyphenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide

Cat. No.: B2954733
CAS No.: 1795413-54-5
M. Wt: 333.384
InChI Key: ABJXWPAEMGKZOC-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acetamide is a useful research compound. Its molecular formula is C18H23NO5 and its molecular weight is 333.384. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Cyclization Reactions : Compounds structurally related have been utilized in cyclization reactions to synthesize complex organic molecules, demonstrating potential applications in the synthesis of natural products and pharmaceuticals. For instance, a study described a high yielding cyclisation of a derivative to tetrahydropyrrolo[2,1-a]isoquinolin-5(1H)-one, which can be further reduced to specific targets (King, 2007).
  • Oxidative Radical Cyclization : Another application involves the Mn(III)/Cu(II)-mediated oxidative radical cyclization leading to the synthesis of erythrinanes, highlighting the role of these compounds in facilitating complex organic transformations (Chikaoka et al., 2003).

Photoinitiators for Polymerization

  • Compounds with related structures have been developed as nano-photoinitiators for the preparation of polymer hybrid networks, indicating their utility in materials science. A study synthesized a thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator, showcasing improved thermal stability and robust polymer/filler network formation (Batibay et al., 2020).

Anticancer Research

  • In the realm of pharmacology, structurally related compounds have been evaluated for their cytotoxic properties. A particular study on β-aryl-α-dimethoxyphosphoryl-γ-lactams assessed their cytotoxicity against various cancer cell lines, finding specific compounds to exhibit cytotoxic activity, highlighting the potential for the development of new anticancer agents (Cinar et al., 2017).

Mechanism of Action

Target of Action

Furan derivatives have been noted for their wide range of biological and pharmacological properties . They have been used in various therapeutic areas, suggesting that they may interact with multiple targets.

Mode of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics

Biochemical Pathways

Given the broad range of biological activities associated with furan derivatives , it is likely that multiple pathways could be affected.

Result of Action

Furan derivatives have been noted for their therapeutic efficacy in various areas , suggesting that they can induce significant molecular and cellular changes.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-18(21,11-14-5-4-8-24-14)12-19-17(20)10-13-6-7-15(22-2)16(9-13)23-3/h4-9,21H,10-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJXWPAEMGKZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)CC2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.